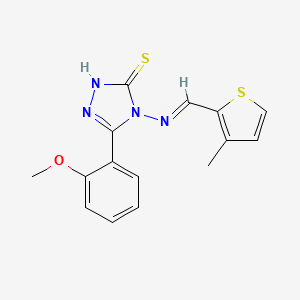
3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a member of the 1,2,4-triazole family, which contains a five-membered ring with three nitrogen atoms and two carbon atoms.
- Its systematic name is 3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione .
- The compound’s structure consists of a triazole ring fused with a thiophene ring and an aniline moiety.
- It exhibits interesting properties due to its heterocyclic structure and functional groups.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the , which combines an aldehyde, an amine, and a thiol in the presence of a base to form the triazole ring.
Reaction Conditions: The reaction typically occurs under mild conditions, using a solvent like ethanol or acetonitrile.
Industrial Production: While not widely produced industrially, research laboratories often synthesize it for specific applications.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the substituents present.
Applications De Recherche Scientifique
Biology: It may have bioactive properties, making it relevant for drug discovery.
Medicine: Investigations explore its potential as an antimicrobial or antitumor agent.
Industry: Although not widely used, it could find applications in materials science or specialty chemicals.
Mécanisme D'action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other 1,2,4-triazole derivatives, such as and , share structural similarities.
Uniqueness: Its combination of a methoxyphenyl group, a thiophene ring, and a triazole scaffold sets it apart.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.
Propriétés
Numéro CAS |
478256-52-9 |
|---|---|
Formule moléculaire |
C15H14N4OS2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4OS2/c1-10-7-8-22-13(10)9-16-19-14(17-18-15(19)21)11-5-3-4-6-12(11)20-2/h3-9H,1-2H3,(H,18,21)/b16-9+ |
Clé InChI |
FZQULUQLJLMSIL-CXUHLZMHSA-N |
SMILES isomérique |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
SMILES canonique |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



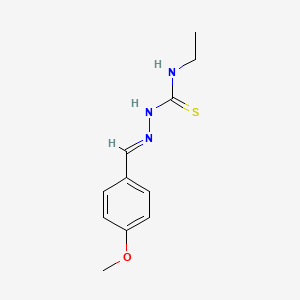
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
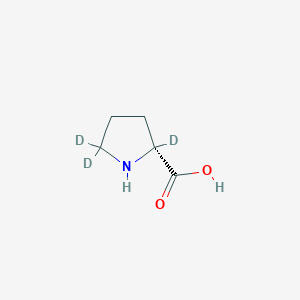

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
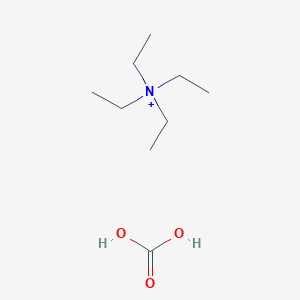

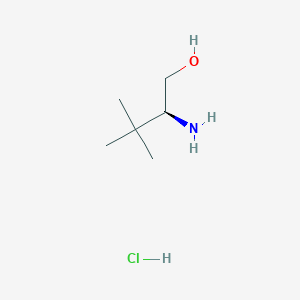


![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)

